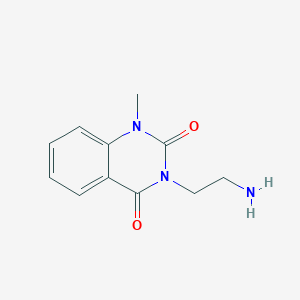

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

CAS No.:

Cat. No.: VC18639877

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O2 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione |

| Standard InChI | InChI=1S/C11H13N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,6-7,12H2,1H3 |

| Standard InChI Key | BYCHQUAWUGLUTB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C(=O)N(C1=O)CCN |

Introduction

Structural Analysis and Molecular Properties

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione (IUPAC name: 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione) is a bicyclic quinazoline derivative characterized by a fused benzene and pyrimidine ring system. The molecular formula is , with a molecular weight of 219.24 g/mol . The SMILES notation delineates its structure, featuring a methyl group at position 1, a 2-aminoethyl substituent at position 3, and two ketone oxygen atoms at positions 2 and 4 . The hydrochloride salt form (PubChem CID: 75485502) has a molecular weight of 255.70 g/mol, with a density of and a pKa of .

The compound’s crystal structure remains uncharacterized, but its planar quinazoline core facilitates π-π stacking interactions, which are critical for binding biological targets such as DNA topoisomerases .

Synthetic Methodologies

DMAP-Catalyzed One-Pot Synthesis

A metal-free, one-pot synthesis route employs 4-dimethylaminopyridine (DMAP) as a catalyst, utilizing di-tert-butyl dicarbonate () to construct the quinazoline-2,4-dione scaffold from 2-aminobenzamides . For example, reaction of 2-amino-N-methylbenzamide with in acetonitrile under microwave irradiation (150°C, 30 minutes) yields 3-substituted quinazoline-2,4-diones with up to 92% efficiency . This method avoids regioselective alkylation challenges and enables scalable production of derivatives like Zenarestat, an aldose reductase inhibitor .

Hydrazinolysis and Cyclocondensation

Alternative routes involve hydrazinolysis of dimethyl 2,2′-(2,4-dioxoquinazoline-1,3-diyl)diacetate followed by cyclocondensation with carbon disulfide . For instance, treatment of 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) with and potassium hydroxide generates thiadiazole-fused intermediates, which undergo alkylation to yield target compounds . While effective, this multistep approach requires stringent temperature control and yields 70–85% purified product .

Physicochemical Characteristics

The compound exhibits limited aqueous solubility due to its hydrophobic quinazoline core but forms stable hydrochloride salts for improved bioavailability . Key properties include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume